Ethyl 2-(4-oxocyclohexyl)butanoate
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Overview
Description
Ethyl 2-(4-oxocyclohexyl)butanoate is an organic compound with the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol . It is a significant intermediate in organic synthesis and has various industrial applications . This compound is known for its role as a solvent, a polymer synthesis intermediate, and a surfactant .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-oxocyclohexyl)butanoate can be synthesized through several methods. One common approach involves the esterification of 2-(4-oxocyclohexyl)butanoic acid with ethanol in the presence of an acid catalyst[2][2]. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester[2][2].
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield[2][2]. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, is crucial to achieving high-quality products[2][2].
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-oxocyclohexyl)butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for reduction reactions.
Substitution: Reagents such as Grignard reagents (RMgX) are used for nucleophilic substitution.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted products depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-oxocyclohexyl)butanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-oxocyclohexyl)butanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 2-(4-oxocyclohexyl)butanoate can be compared with other esters such as ethyl butanoate and ethyl acetate . While all these compounds share the ester functional group, this compound is unique due to its cyclohexyl ring, which imparts distinct chemical and physical properties .
List of Similar Compounds
Properties
IUPAC Name |
ethyl 2-(4-oxocyclohexyl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-3-11(12(14)15-4-2)9-5-7-10(13)8-6-9/h9,11H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBCTQKZGGTHRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCC(=O)CC1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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